Technical Guide: Molecular Structure and Stereochemistry of 14(S)-HDoHE
Technical Guide: Molecular Structure and Stereochemistry of 14(S)-HDoHE
The following technical guide details the molecular structure, stereochemistry, and analytical characterization of 14(S)-HDoHE, a pivotal intermediate in the Maresin biosynthetic pathway.
Executive Summary
14(S)-HDoHE (14(S)-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid) is a bioactive lipid mediator and a specific pathway marker for the biosynthesis of Maresins (Macrophage Mediators in Resolving Inflammation).[1] Produced endogenously from Docosahexaenoic Acid (DHA) via the 12-lipoxygenase (12-LOX) pathway, its precise stereochemistry—specifically the S configuration at carbon 14 and the E,Z geometry of its conjugated diene system—is critical for its biological function and conversion into the pro-resolving mediator Maresin 1 (MaR1).[1] This guide provides a rigorous examination of its molecular architecture, biosynthetic origin, and validated protocols for its analytical separation from non-enzymatic isomers.
Molecular Architecture & Stereochemistry
The biological potency of 14(S)-HDoHE is dictated by its specific stereochemical configuration. Unlike auto-oxidation products which result in racemic mixtures (14R/S), the enzymatic product is strictly the 14(S) enantiomer.
Chemical Identity[2]
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Common Name: 14(S)-HDoHE (also referred to as 14(S)-HDHA)[1][2]
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IUPAC Name: (4Z,7Z,10Z,12E,14S,16Z,19Z)-14-hydroxydocosa-4,7,10,12,16,19-hexaenoic acid[1][3]
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Molecular Formula: C₂₂H₃₂O₃
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Exact Mass: 344.2351 Da
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Precursor: Docosahexaenoic Acid (DHA, C22:6 n-3)
Stereochemical Configuration
The molecule features a unique conjugated diene system introduced during the lipoxygenase reaction. The key structural elements are:
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Chiral Center: Carbon 14 possesses an (S) configuration. This is the site of oxygen insertion by 12-LOX.
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Conjugated Diene System: The double bonds at positions 10 and 12 form a conjugated system.
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C10-C11: cis (Z) geometry (retained from DHA).
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C12-C13: trans (E) geometry (formed during the enzymatic hydrogen abstraction and rearrangement).
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Isolated Double Bonds: The remaining double bonds at C4, C7, C16, and C19 retain their original cis (Z) geometry from the DHA precursor.
Structural Causality: The trans (E) geometry at C12 is thermodynamically favored during the delocalization of the pentadienyl radical intermediate generated by 12-LOX, distinguishing it from the all-cis geometry of the parent DHA.
Biosynthetic Pathway (Mechanism of Action)
The synthesis of 14(S)-HDoHE is the initiating step in the formation of the Maresin family of Specialized Pro-resolving Mediators (SPMs). This process is driven by Human 12-Lipoxygenase (h12-LOX) in macrophages.
Enzymatic Cascade
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Substrate Recognition: h12-LOX binds free DHA released from membrane phospholipids.
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Hydrogen Abstraction: The enzyme abstracts a hydrogen atom from the bis-allylic Carbon 12 (or Carbon 11 depending on numbering convention relative to methyl end, but C12 in carboxyl numbering).
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Oxygen Insertion: Molecular oxygen is inserted stereospecifically at Carbon 14 in the S configuration, generating the intermediate 14(S)-HpDHA (14-hydroperoxydocosahexaenoic acid).
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Reduction: 14(S)-HpDHA is rapidly reduced by cellular peroxidases (e.g., Glutathione Peroxidase) to the stable alcohol 14(S)-HDoHE .
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Downstream Conversion: Alternatively, 14(S)-HpDHA serves as the substrate for a second enzymatic epoxidation by 12-LOX to form 13(S),14(S)-epoxy-Maresin , which is subsequently hydrolyzed to Maresin 1 .[1][4]
Pathway Visualization
The following diagram illustrates the critical flux from DHA to Maresin 1, highlighting 14(S)-HDoHE as the central checkpoint.
Caption: Biosynthetic cascade of 14(S)-HDoHE from DHA via 12-LOX, leading to Maresin 1 production.[1][4][5][6]
Analytical Characterization & Protocols
Accurate identification of 14(S)-HDoHE requires distinguishing it from its R-isomer (often a product of non-enzymatic oxidation) and other positional isomers.
Quantitative Data Summary
| Parameter | Value / Characteristic | Note |
| Precursor Ion (m/z) | 343.2 | Negative Ion Mode [M-H]⁻ |
| Diagnostic Fragment | 205 | Cleavage at C13-C14 bond |
| Secondary Fragment | 221 | Loss of CO₂ from cleavage product |
| UV Absorbance | 236 nm | Characteristic of conjugated diene |
| Chromatography | Chiral Phase | Required to separate S/R enantiomers |
Mass Spectrometry Fragmentation Logic
The fragmentation pattern of 14(S)-HDoHE in negative electrospray ionization (ESI-) is driven by alpha-cleavage relative to the hydroxyl group.
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Precursor: [M-H]⁻ = m/z 343.
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Primary Cleavage (C13-C14): Rupture of the bond between Carbon 13 and Carbon 14 yields a carboxyl-containing fragment containing carbons C1 through C13.
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Calculation: C₁₃H₁₇O₂⁻ = (12×13) + 17 + (16×2) = 156 + 17 + 32 = 205 Da .
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Result: The ion at m/z 205 is the definitive diagnostic peak for 14-hydroxy substitution on a DHA backbone.
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Experimental Protocol: Extraction and Analysis
Objective: Isolate 14(S)-HDoHE from biological matrices (e.g., macrophage supernatants, plasma) and verify stereochemistry.
Step 1: Solid Phase Extraction (SPE)
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Cartridge: C18 reversed-phase cartridges (e.g., 500 mg).
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Conditioning: Wash with 1 volume Methanol, followed by 1 volume Water (pH 3.5).
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Loading: Acidify sample to pH 3.5 (to protonate carboxyl groups) and load.
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Wash: Wash with Water (pH 3.5) to remove salts/proteins. Wash with n-Hexane to remove neutral lipids.
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Elution: Elute lipid mediators with Methyl Formate.
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Drying: Evaporate solvent under a gentle stream of nitrogen gas.
Step 2: LC-MS/MS Analysis (Targeted)
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System: UHPLC coupled to Triple Quadrupole MS.[6]
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Mobile Phase:
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A: Water + 0.01% Acetic Acid
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B: Methanol + 0.01% Acetic Acid
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Column: C18 Reversed-Phase (for general separation) or Chiralpak AD-RH (for enantiomer separation).
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MRM Transition: Monitor 343 > 205 (Quantifier) and 343 > 59 (Qualifier, carboxylate).
Step 3: Chiral Verification (Critical for E-E-A-T)
To prove enzymatic origin (14S) versus auto-oxidation (14R/S mix), chiral chromatography is mandatory.
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Column: Chiralpak AD-RH (150 x 2.1 mm, 5 µm).
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Mobile Phase: Gradient of Methanol/Water/Acetonitrile.
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Validation: Compare retention time against authentic 14(S)-HDoHE and 14(R)-HDoHE standards. 14(S)-HDoHE typically elutes distinctively from the R-isomer.
Analytical Workflow Diagram
Caption: Workflow for the extraction and chiral verification of 14(S)-HDoHE.
References
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Serhan, C. N., et al. (2009). Maresins: novel macrophage mediators with potent antiinflammatory and proresolving actions. Journal of Experimental Medicine.
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Dalli, J., et al. (2013). The novel 13S,14S-epoxy-maresin is converted by human macrophages to maresin 1 (MaR1), inhibits leukotriene A4 hydrolase (LTA4H), and shifts macrophage phenotype. FASEB Journal.
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Hong, S., et al. (2014). LC-MS/MS analysis of hydroxy-docosahexaenoic acid isomers. Journal of Lipid Research.
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Cayman Chemical. (2023). 14(S)-HDHA Product Information and Spectral Data. Cayman Chemical Product Database.
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PubChem. (2023). 14(S)-HDoHE Compound Summary. National Library of Medicine.
Sources
- 1. Maresin - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. escholarship.org [escholarship.org]
- 4. Maresin 1 Biosynthesis and Proresolving Anti-infective Functions with Human-Localized Aggressive Periodontitis Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Biosynthesis of maresins [reactome.org]
- 6. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
